molecular formula C18H22N4O3 B2641625 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide CAS No. 1788773-23-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide

Cat. No.: B2641625
CAS No.: 1788773-23-8
M. Wt: 342.399
InChI Key: XRCRXEGDJLYTIS-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both imidazo[1,2-b]pyrazole and benzamide moieties contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-b]pyrazole moiety is known to interact with protein kinases, while the benzamide structure can influence receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is unique due to the combination of imidazo[1,2-b]pyrazole and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound with the potential for significant biological activity. This compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties. The following sections will discuss its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1788773-23-8

Structure

The compound's structure consists of an imidazo[1,2-b]pyrazole moiety linked to a diethoxybenzamide group. This structural configuration is crucial for its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Compounds with similar scaffolds have been shown to modulate enzyme activities and influence signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Signal Transduction Modulation : It can alter the activity of receptors or other signaling molecules, affecting cellular responses.

Research Findings

Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in various therapeutic areas:

  • Cancer Immunotherapy : Compounds similar to this compound have been identified as inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition enhances immune responses against tumors. For instance, a related compound demonstrated an IC50_{50} value of 5.70 nM against ENPP1 and significantly improved the efficacy of anti-PD-1 therapy in murine models .
  • BCR-ABL Kinase Inhibition : Another study focused on imidazo[1,2-b]pyrazole derivatives as BCR-ABL kinase inhibitors, crucial in chronic myeloid leukemia treatment. Certain derivatives exhibited strong inhibitory activity with IC50_{50} values below 2 nM against K562 cell lines .

Case Study 1: ENPP1 Inhibition

A derivative structurally related to this compound was tested in vivo for its antitumor effects. The combination of this compound with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% in treated mice, showcasing its potential as an immunotherapeutic agent .

Case Study 2: BCR-ABL Activity

In a series of experiments involving BCR-ABL kinase inhibitors, compounds derived from the imidazo[1,2-b]pyrazole scaffold were evaluated for their cytotoxic effects on K562 cells. One potent inhibitor showed an IC50_{50} value of 8.5 nM against BCR-ABL kinase, indicating strong potential for developing targeted therapies for leukemia .

Data Summary

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O3_{3}
Molecular Weight342.4 g/mol
CAS Number1788773-23-8
Biological ActivityENPP1 inhibition; BCR-ABL inhibition
Notable IC50_{50} ValuesENPP1: 5.70 nM; BCR-ABL: < 2 nM

Properties

IUPAC Name

3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRXEGDJLYTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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